molecular formula C6H14N2O2 B13803310 D-Ornithine, 2-methyl-

D-Ornithine, 2-methyl-

Cat. No.: B13803310
M. Wt: 146.19 g/mol
InChI Key: LNDPCYHWPSQBCA-ZCFIWIBFSA-N
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Description

D-Ornithine, 2-methyl-: is a derivative of the amino acid ornithine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ornithine, 2-methyl- typically involves the methylation of ornithine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the desired position on the ornithine molecule .

Industrial Production Methods: Industrial production of D-Ornithine, 2-methyl- often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: D-Ornithine, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

D-Ornithine, 2-methyl- exerts its effects primarily through its involvement in the urea cycle. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are essential for cell growth and differentiation. The compound interacts with enzymes such as ornithine decarboxylase, facilitating the conversion of ornithine to other biologically active molecules .

Comparison with Similar Compounds

Uniqueness: D-Ornithine, 2-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where other ornithine derivatives may not be as effective .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2,5-diamino-2-methylpentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

LNDPCYHWPSQBCA-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](CCCN)(C(=O)O)N

Canonical SMILES

CC(CCCN)(C(=O)O)N

Origin of Product

United States

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